molecular formula C13H18FNO3 B3029959 tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate CAS No. 847686-72-0

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B3029959
CAS No.: 847686-72-0
M. Wt: 255.28
InChI Key: MKWCLZHNMBIJAG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluorophenyl isocyanate with tert-butyl (2-hydroxyethyl)carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Another method involves the use of di-tert-butyl dicarbonate and 2-fluorophenylamine. The reaction proceeds through the formation of an intermediate, which then undergoes a Curtius rearrangement to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the nature of the enzyme and the specific functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-fluorophenyl)-2-hydroxyethyl)carbamate is unique due to the presence of both the fluorophenyl and hydroxyethyl groups. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWCLZHNMBIJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724494
Record name tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847686-72-0
Record name tert-Butyl [1-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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